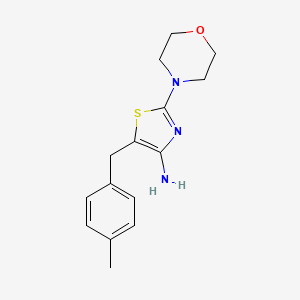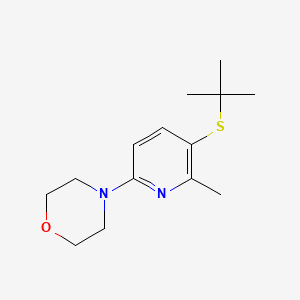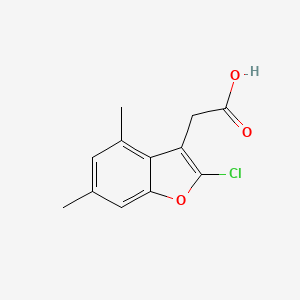
3-(Ethylsulfonyl)-2-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfonyl)-2-methyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with an ethylsulfonyl group at the third position and a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylsulfonyl)-2-methyl-1H-pyrrole typically involves the reaction of 2-methylpyrrole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{2-methylpyrrole} + \text{ethylsulfonyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: The ethylsulfonyl group can be reduced to an ethylthiol group under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthiol derivatives.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
3-(Ethylsulfonyl)-2-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfonyl)-2-methyl-1H-pyrrole involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparaison Avec Des Composés Similaires
3-(Ethylsulfonyl)-2-pyridinesulfonamide: Shares the ethylsulfonyl group but differs in the core structure.
3-(Ethylsulfonyl)-2-methylindole: Similar in having an ethylsulfonyl group and a methyl group but with an indole core.
Propriétés
Formule moléculaire |
C7H11NO2S |
|---|---|
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
3-ethylsulfonyl-2-methyl-1H-pyrrole |
InChI |
InChI=1S/C7H11NO2S/c1-3-11(9,10)7-4-5-8-6(7)2/h4-5,8H,3H2,1-2H3 |
Clé InChI |
KWLSXCZVILYBTM-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(NC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)
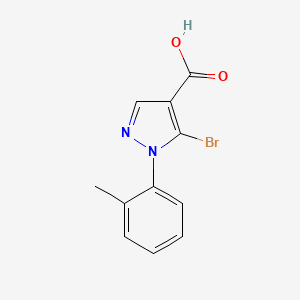
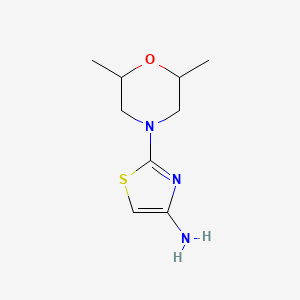
![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)
